

# Technical Guide: Sourcing & Validation of CAS 114853-29-1

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## Compound of Interest

Compound Name: *Allyl 2-deoxy-2-phthalimido- $\beta$ -D-glucopyranoside*

Cat. No.: *B8082798*

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## Target Analyte: Allyl 2-deoxy-2-phthalimido- $\beta$ -D-glucopyranoside[1]

### Chemical Identity & Specifications

Before engaging suppliers, it is critical to distinguish this specific derivative from its acetylated precursors. CAS 114853-29-1 refers to the tri-hydroxy (deacetylated) form, which is a versatile "acceptor" ready for selective functionalization.

Feature	Specification	Technical Note
CAS Number	114853-29-1	Distinct from the tri-O-acetylated precursor (CAS 10022-13-6).
Chemical Name	Allyl 2-deoxy-2-phthalimido- $\beta$ -D-glucopyranoside	The beta configuration is enforced by the C2-phthalimide group.[1][2]
Formula	C <sub>17</sub> H <sub>19</sub> NO <sub>7</sub>	MW: 349.34 g/mol
Appearance	White to off-white crystalline powder	Hygroscopic; store under inert atmosphere.
Solubility	MeOH, DMSO, DMF	Poor solubility in non-polar solvents (Hexane, Et <sub>2</sub> O).
Key Motif	Phthalimido Group (NPhth)	Acts as a participating group to ensure $\beta$ -selectivity and masks the amine.

## Strategic Sourcing Landscape

Sourcing carbohydrate building blocks requires vetting suppliers for their ability to control anomeric purity. Generic chemical houses often resell material with poor  $\alpha/\beta$  ratios.

### Tier 1: Primary Manufacturers (Recommended)

These suppliers specialize in carbohydrate chemistry and typically synthesize the material in-house, offering superior batch-to-batch consistency.

- **Biosynth (formerly Carbosynth):** The industry standard for complex carbohydrates. They typically stock the deacetylated form and provide detailed NMR data confirming anomeric purity.
- **Omicron Biochemicals:** Specializes in stable isotopes and high-purity carbohydrate intermediates.

- Synthose: A boutique supplier often used for custom gram-to-kilogram scale-up of glycosides.

## Tier 2: Catalog Aggregators (Verification Required)

- BLD Pharm / e-Biochem: Reliable for small-scale (mg) discovery needs but require rigorous internal QC upon receipt.
- Sigma-Aldrich (Merck): Often lists these under "rare chemical" libraries; lead times can be long as they may source from Tier 1 suppliers.

## Procurement Directive: The "Anomeric Clause"

When issuing a Purchase Order (PO), attach the following technical requirement:

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*"Material must demonstrate >98%  $\beta$ -anomeric purity by  $^1\text{H-NMR}$ . The coupling constant ( $J_{1,2}$ ) of the anomeric proton must be clearly defined (typically  $\sim 8.0$  Hz)."*

## Quality Control: The Self-Validating System

Do not rely solely on the Certificate of Analysis (CoA). Carbohydrates are prone to anomerization or hydrolysis if stored improperly. Implement this internal validation protocol.

## Protocol A: Structural Confirmation via $^1\text{H-NMR}$

The presence of the phthalimide group and the allyl handle provides distinct diagnostic signals.

- Solvent: DMSO- $d_6$  or  $\text{CD}_3\text{OD}$ .
- Key Diagnostic Signals:
  - Phthalimide Aromatics: Multiplet at  $\delta$  7.8 – 8.0 ppm (4H).
  - Allyl Vinyl Proton: Multiplet at  $\delta$  5.7 – 5.9 ppm (1H).

- Anomeric Proton (H-1): Doublet at  $\delta$  ~5.2 – 5.4 ppm.
  - Critical Check: The Coupling Constant ( ) must be 8.0 – 8.5 Hz.
  - Failure Mode: A smaller coupling constant (~3-4 Hz) indicates the presence of the  $\alpha$ -anomer (impurity).

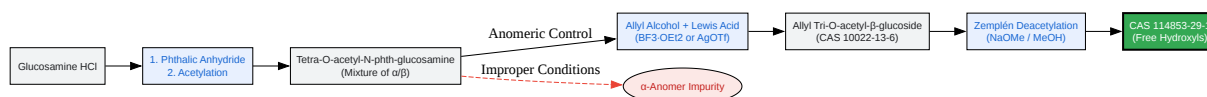
## Protocol B: Purity Profiling via HPLC-ELSD

Since this molecule lacks a strong UV chromophore (apart from the phthalimide/allyl which are weak), UV detection at 254nm can be misleading.

- Detector: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) is mandatory for accurate quantitation.
- Column: Amide-HILIC or C18 (if using high aqueous content).
- Mobile Phase: Acetonitrile/Water gradient.

## Technical Context: Synthesis & Utility

Understanding the synthesis helps predict potential impurities. The workflow below illustrates how CAS 114853-29-1 serves as a pivot point in oligosaccharide assembly.



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Figure 1: Synthetic lineage of CAS 114853-29-1. The final Zemplén deprotection step yields the target molecule with free hydroxyl groups, ready for selective functionalization.

## Why this Molecule?

- **Orthogonal Protection:** The Phthalimide protects the amine and withstands mild basic/acidic conditions, while the Allyl group protects the anomeric center but can be isomerized to a vinyl ether and hydrolyzed to regenerate the hemiacetal (donor activation).
- **Stereocontrol:** The bulky phthalimide group at C2 participates in glycosylation reactions, effectively blocking the  $\alpha$ -face and forcing incoming donors to attack from the  $\beta$ -face (1,2-trans stereoselectivity).

## Handling & Stability

- **Storage:** Store at  $-20^{\circ}\text{C}$ . The allyl group is stable, but the free hydroxyls make the compound hygroscopic.
- **Reactivity Warning:** Avoid strong bases (hydrazine, piperidine) unless you intend to cleave the phthalimide group.
- **Safety:** Standard PPE. No specific acute toxicity reported, but treat as a potential sensitizer due to the phthalimide moiety.

## References

- Biosynth Carbosynth.Product Specification: Allyl 2-deoxy-2-phthalimido-beta-D-glucopyranoside. Retrieved from
- PubChem.Compound Summary: Allyl 2-deoxy-2-phthalimido-beta-D-glucopyranoside. National Library of Medicine. Retrieved from (Note: Link directs to related acetylated record for structural reference).
- ChemicalBook.CAS 114853-29-1 Product Entry. Retrieved from
- Curran, D. P., et al. (2016). Crystal structure of allyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido- $\beta$ -D-glucopyranoside. IUCrData.

### Need Custom Synthesis?

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## Sources

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- [2. 10022-13-6|1,3,4,6-Tetra-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranose|BLD Pharm \[bldpharm.com\]](https://bldpharm.com)
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